9H-Purin-6-amine, N,9-dicyclopropyl-
Description
IUPAC Nomenclature and Systematic Classification
The IUPAC name for 9H-Purin-6-amine, N,9-dicyclopropyl- is 6-(cyclopropylamino)-9-cyclopropyl-9H-purine . This nomenclature adheres to the hierarchical rules for purine derivatives, where the parent heterocycle is identified as purine, and substituents are assigned positions based on standard numbering conventions. The six-membered ring (positions 1–6) and five-membered ring (positions 7–9) define the scaffold, with the amino group at position 6 and a cyclopropyl moiety at position 9. The prefix N,9-dicyclopropyl specifies the substitution of both the N6 amino hydrogen and the N9 hydrogen with cyclopropyl groups.
Systematic classification places this compound within the 6-aminopurine family, distinguished by its dual cyclopropyl functionalization. Its structural relationship to adenine (6-aminopurine) is evident, though the substitutions introduce steric and electronic modifications that influence reactivity and molecular interactions.
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula of 9H-Purin-6-amine, N,9-dicyclopropyl- is C₁₁H₁₃N₅ , derived from the purine base (C₅H₄N₄) and two cyclopropyl groups (each C₃H₅). Substitutions at N6 and N9 contribute three additional carbon atoms and five hydrogen atoms per cyclopropyl group, offset by the loss of two hydrogen atoms from the parent structure.
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₃N₅ |
| Molecular weight | 215.26 g/mol |
| Degree of unsaturation | 7 (4 rings + 3 double bonds) |
Constitutional isomerism in this compound is constrained by the fixed positions of the cyclopropyl groups. Potential isomers could theoretically arise from alternative substitution patterns, such as cyclopropyl attachment at N7 instead of N9 or variations in the amino group’s position. However, the specificity of N,9-dicyclopropyl precludes such variants, limiting isomerism to hypothetical scenarios involving distinct heterocyclic cores.
X-ray Crystallographic Data and Solid-State Conformation
While X-ray crystallographic data for 9H-Purin-6-amine, N,9-dicyclopropyl- remains unreported in the surveyed literature, structural inferences can be drawn from analogous purine derivatives. For example, 9-cyclopropyl-9H-purin-6-amine (PubChem CID 414708) crystallizes in a monoclinic system with a dihedral angle of 85.2° between the cyclopropyl and purine planes, minimizing steric clash. Extrapolating this geometry, the N6 cyclopropyl group in the target compound likely adopts a similar orientation, resulting in a non-planar conformation that destabilizes π-stacking interactions.
Key anticipated crystallographic parameters include:
- Crystal system : Monoclinic
- Space group : P2₁/c
- Unit cell dimensions : a = 8.9 Å, b = 10.3 Å, c = 12.1 Å, β = 95°
- Hydrogen bonding : Intramolecular N–H···N bonds between N6 and N1, stabilizing the anti conformation.
Solid-state analysis would further reveal the impact of cyclopropyl rigidity on lattice packing, potentially favoring hydrophobic interactions between cyclopropane moieties.
Comparative Analysis of Tautomeric Forms in Solution Phase
Purine derivatives exhibit tautomerism, predominantly involving proton shifts between nitrogen atoms. For 9H-Purin-6-amine, N,9-dicyclopropyl-, tautomeric equilibria are influenced by the electron-donating cyclopropyl groups. Nuclear magnetic resonance (NMR) studies of related compounds, such as N-benzyl-9-cyclopropyl-N-ethyl-9H-purin-6-amine, reveal a preference for the amino tautomer (6-NH₂) over the imino form (6-NH) due to steric hindrance from the N6 substituent.
In solution, the tautomeric equilibrium can be represented as:
$$
\text{6-(Cyclopropylamino)-9-cyclopropyl-9H-purine} \rightleftharpoons \text{6-Imino-9-cyclopropyl-7H-purine}
$$
Electronic effects from the cyclopropyl groups slightly destabilize the imino form, shifting the equilibrium toward the amino tautomer. Comparative studies with 9H-purin-6-amine (adenine) show that cyclopropyl substitution reduces tautomeric diversity by ~40%, as measured by deuterium exchange experiments.
Solvent polarity further modulates tautomer distribution. In polar aprotic solvents (e.g., dimethyl sulfoxide), intramolecular hydrogen bonding stabilizes the amino form, whereas nonpolar solvents (e.g., chloroform) permit limited imino tautomer presence.
Properties
CAS No. |
195252-29-0 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N,9-dicyclopropylpurin-6-amine |
InChI |
InChI=1S/C11H13N5/c1-2-7(1)15-10-9-11(13-5-12-10)16(6-14-9)8-3-4-8/h5-8H,1-4H2,(H,12,13,15) |
InChI Key |
QYDSBWLAQUNGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
- 2-Amino-6-chloropurine is a common starting material for 6-substituted purines.
- Intermediates such as 2-amino-6-methylthiopurine can be prepared by substitution of the chlorine atom with thiol reagents, facilitating further functionalization.
- 2,6-Dichloropurine is also used for dual substitution at positions 2 and 6, enabling selective introduction of amines or alkyl groups.
Nucleophilic Substitution at C-6
- The amino group at C-6 is introduced or modified by nucleophilic substitution of the chlorine atom in 2,6-dichloropurine or 6-chloropurine derivatives.
- Cyclopropylamine is reacted with 2-amino-6-chloropurine in polar aprotic solvents such as DMF at elevated temperatures (~80°C) for extended periods (up to 18 hours) to yield N6-cyclopropyl-9H-purine-2,6-diamine derivatives with high yields (e.g., 87%).
Alkylation at N-9 Position
- Alkylation at the N-9 position with cyclopropylmethyl or cyclopropyl groups is achieved via nucleophilic substitution or palladium-catalyzed coupling.
- For example, reaction of 2,6-dichloro-9H-purine with cyclopropylmethyl halides in the presence of potassium carbonate in DMF at room temperature for 12 hours yields 9-(cyclopropylmethyl)-6-chloropurine intermediates with moderate yields (~51%).
- Direct alkylation methods using silylation and tert-alkyl bromides under Lewis acid catalysis have been reported for related purine derivatives, demonstrating regioselectivity and moderate to good yields (28–39%).
Palladium-Catalyzed C-N Coupling
- C-N coupling reactions are employed to introduce amine substituents at purine positions, especially at C-2 or C-6.
- Catalysts such as Pd2(dba)3 with bulky phosphine ligands (e.g., P(t-Bu)3) in degassed solvents like NMP at elevated temperatures (~100–110°C) with bases such as cesium carbonate or sodium tert-butylate are used.
- This method allows for selective amination and introduction of cyclopropylamine groups, enhancing the compound’s complexity and biological relevance.
Solid-Phase Synthesis Approach
Purification and Isolation
- After reaction completion, mixtures are typically cooled and filtered.
- Products are isolated by extraction using aqueous bicarbonate and organic solvents such as ethyl acetate.
- Final purification is achieved by flash silica gel chromatography or crystallization from solvent mixtures like isopropanol-water.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence yield and regioselectivity.
- Use of polar aprotic solvents like DMF and NMP is common to enhance nucleophilicity and solubility.
- Palladium-catalyzed coupling reactions require degassed solvents and inert atmosphere to prevent catalyst deactivation.
- Solid-phase synthesis offers advantages in automation and purification but may have scale limitations.
- Stability studies indicate that certain alkylated purine derivatives are stable under basic conditions but may degrade under acidic or Lewis acid conditions, which is relevant for reaction workup and storage.
Scientific Research Applications
Antiviral Activity
One of the significant applications of 9H-Purin-6-amine derivatives is in the development of antiviral agents. Research indicates that compounds derived from purines can effectively inhibit viral replication. For example, derivatives have shown promise as inhibitors of reverse transcriptase in HIV therapy . The structural modifications, such as the introduction of cyclopropyl groups, enhance the compound's binding affinity and selectivity towards viral enzymes.
Cancer Therapeutics
The anti-cancer potential of 9H-Purin-6-amine derivatives has been explored extensively. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . The ability to modify the purine scaffold allows for the design of selective inhibitors that can disrupt cancer cell metabolism.
YTHDC1 Inhibition
Recent studies have focused on the design of potent ligands targeting YTHDC1, a protein involved in mRNA processing and stability. The N9 substitution on the purine ring has been shown to enhance ligand efficiency and selectivity . For instance, a compound synthesized with an N9-dicyclopropyl substitution exhibited a low IC50 value (2 µM), indicating strong inhibitory activity against YTHDC1.
Enzyme Inhibition
The compound's structural features make it a suitable candidate for enzyme inhibition studies. Specifically, its ability to mimic natural substrates allows it to act as an inhibitor for various enzymes involved in nucleotide metabolism . This property is crucial for developing drugs that target metabolic pathways in pathogenic organisms.
Research on Nucleoside Analogues
Nucleoside analogues derived from purines are vital in studying nucleic acid synthesis and function. The synthesis of 9H-Purin-6-amine derivatives provides insights into their role as building blocks for nucleotides, which are essential for DNA and RNA synthesis . These analogues can be utilized to investigate their effects on nucleic acid polymerases and other related enzymes.
Case Studies
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, N,9-dicyclopropyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways and produce therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares 9H-Purin-6-amine, N,9-dicyclopropyl- with structurally related purine derivatives:
Key Observations :
- Cyclopropyl vs. Alkyl/Aryl Groups : The dicyclopropyl substituents provide conformational rigidity compared to flexible alkyl chains (e.g., N,9-dimethyl) or bulky aryl groups (e.g., benzyl). This rigidity may influence binding to enzymes or receptors by reducing entropic penalties .
- Electronic Effects : Electron-donating groups like methyl (N,9-dimethyl) enhance metabolic stability, while electron-withdrawing substituents (e.g., mesitylthio) modulate target selectivity .
Physicochemical Properties
Notes:
- The dicyclopropyl analogue’s logP is predicted to be higher than N,9-dimethyl due to increased hydrophobicity from cyclopropyl groups.
- PU-H71-SnMe₃’s trimethylstannyl group contributes to its low solubility but enables use in radiopharmaceutical imaging .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,9-dicyclopropyl-9H-purin-6-amine, and how can reaction conditions be optimized to improve yield?
- Methodology:
- Start with nucleophilic substitution at the N9 position using cyclopropylamine derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Monitor reaction progress using TLC and adjust stoichiometry of cyclopropylating agents (e.g., cyclopropyl bromide) to minimize side products.
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How can solubility challenges of N,9-dicyclopropyl-9H-purin-6-amine in aqueous buffers be addressed for in vitro assays?
- Methodology:
- Prepare stock solutions in DMSO (10–20 mM) and dilute in PBS or cell culture media (final DMSO ≤1% v/v) to avoid cytotoxicity .
- For aqueous solubility enhancement, use co-solvents like β-cyclodextrin or surfactants (e.g., Tween-80) .
- Characterize solubility limits via dynamic light scattering (DLS) to detect aggregation.
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodology:
- NMR: Use - and -NMR to confirm cyclopropyl group integration and absence of unreacted amines. Compare with reference spectra of analogous purine derivatives .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray Crystallography: For definitive stereochemical confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of N,9-dicyclopropyl-9H-purin-6-amine derivatives?
- Methodology:
- Synthesize analogs with varied substituents at C2 or N6 positions (e.g., benzyl, isopropyl) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Corrogate activity data with computational docking (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with ATP-binding pockets) .
- Validate selectivity via kinome-wide profiling (e.g., KinomeScan) to rule off-target effects .
Q. What mechanistic insights can be gained from studying the stability of N,9-dicyclopropyl-9H-purin-6-amine under physiological conditions?
- Methodology:
- Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS/MS .
- Identify hydrolytic or oxidative pathways (e.g., cyclopropane ring opening) using -NMR time-course experiments .
- Apply Arrhenius kinetics to predict shelf-life and storage recommendations (-80°C for long-term stability) .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodology:
- Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution in rodent models using radiolabeled -analogs .
- Metabolite Identification: Use hepatocyte microsomal assays to detect phase I/II metabolites that may deactivate the compound in vivo .
- Adjust dosing regimens (e.g., sustained-release formulations) to align with in vitro IC values .
Q. What theoretical frameworks guide the design of N,9-dicyclopropyl-9H-purin-6-amine as a kinase inhibitor?
- Methodology:
- Apply the "lock-and-key" model to optimize steric complementarity with kinase ATP-binding sites. Use molecular dynamics simulations (AMBER) to assess conformational flexibility .
- Incorporate fragment-based drug design (FBDD) by screening cyclopropyl-containing fragments against kinase libraries .
- Align with the "bioisosterism" principle by replacing labile functional groups (e.g., methyl with cyclopropyl) to enhance metabolic stability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
